1-Hydroxy-3,7-dimethyloct-6-EN-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-3,7-dimethyloct-6-EN-2-one can be synthesized through the hydrogenation of geraniol or nerol over a copper chromite catalyst . Homogeneous catalysts are also used for the production of enantiomers .
Industrial Production Methods
Several million kilograms of citronellol are produced annually. The industrial production primarily involves the hydrogenation process mentioned above .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3,7-dimethyloct-6-EN-2-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form citronellal.
Reduction: The compound can be reduced to form dihydrocitronellol.
Substitution: It can undergo substitution reactions to form various esters, such as citronellol acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acetic anhydride or acetyl chloride in the presence of a base like pyridine is used for esterification.
Major Products Formed
Oxidation: Citronellal.
Reduction: Dihydrocitronellol.
Substitution: Citronellol acetate.
Scientific Research Applications
1-Hydroxy-3,7-dimethyloct-6-EN-2-one has a wide range of applications in scientific research:
Chemistry: Used as a raw material for the production of rose oxide and other fragrances.
Biology: Studied for its role as a plant metabolite and its effects on plant physiology.
Medicine: Investigated for its potential antimicrobial and insect repellent properties.
Industry: Widely used in the fragrance industry for perfumes and cleaning products.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,7-dimethyloct-6-EN-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Hydroxy-3,7-dimethyloct-6-EN-2-one can be compared with other similar compounds:
Citronellal: An aldehyde form of citronellol, known for its strong lemon scent and insect repellent properties.
Nerol: An isomer of geraniol, also used in the fragrance industry.
These compounds share similar uses in the fragrance industry but differ in their chemical properties and specific applications.
Properties
CAS No. |
24286-47-3 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-hydroxy-3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)10(12)7-11/h5,9,11H,4,6-7H2,1-3H3 |
InChI Key |
GILUWVHMCQOOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C(=O)CO |
Origin of Product |
United States |
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